molecular formula C22H23FN4O2 B2551269 N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286699-27-1

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2551269
CAS No.: 1286699-27-1
M. Wt: 394.45
InChI Key: XPUFDXUMRFDCKW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents in oncology and immunology. Its molecular architecture incorporates a pyrazole core, a scaffold widely recognized for its diverse pharmacological potential . The specific substitution pattern on the pyrazole ring, including a morpholino group and a p-tolyl moiety, is strategically designed to modulate the compound's interaction with key biological targets. The 3-morpholino group is a common pharmacophore known to enhance solubility and influence binding affinity, often found in inhibitors of kinase signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is a crucial regulator of cell growth and survival . Furthermore, the N-acetamide linkage to a 3-fluorophenyl ring is a feature that can improve metabolic stability and target engagement. Researchers are exploring this compound primarily for its potential anti-proliferative and anti-inflammatory activities. Pyrazole derivatives have been extensively reported to exhibit potent activity against various cancers and inflammatory disorders by targeting enzymes like cyclooxygenase-2 (COX-2) . This makes this compound a valuable chemical tool for probing disease mechanisms and developing novel targeted therapies in preclinical research.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-16-5-7-17(8-6-16)20-14-27(25-22(20)26-9-11-29-12-10-26)15-21(28)24-19-4-2-3-18(23)13-19/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUFDXUMRFDCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Functional Groups

The target compound (C₂₂H₂₃FN₄O₂, molecular weight 394.4 g/mol) consists of three primary subunits:

  • Pyrazole ring : A five-membered heterocycle with nitrogen atoms at positions 1 and 2.
  • Morpholino group : A six-membered ring containing one oxygen and one nitrogen atom, attached at position 3 of the pyrazole.
  • Acetamide linker : Connects the pyrazole to a 3-fluorophenyl group via an amide bond.

The p-tolyl substituent (4-methylphenyl) at position 4 of the pyrazole enhances lipophilicity, while the morpholino group contributes to solubility and hydrogen-bonding capacity.

Synthetic Pathways

Pyrazole Core Formation

The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A representative procedure involves:

Reagents :

  • 1-(4-Methylphenyl)-3-morpholinoprop-2-en-1-one
  • Hydrazine hydrate

Conditions :

  • Ethanol, reflux (12 h)
  • Yield: 78%

Mechanism :
The enone undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The morpholino group is introduced via prior substitution of the enone precursor.

Alternative Methods for Morpholino Substitution

Method A: Nucleophilic Aromatic Substitution

Reagents :

  • 4-(p-Tolyl)-1H-pyrazol-3-ol
  • Morpholine

Conditions :

  • Mitsunobu reaction (DIAD, PPh₃, THF, 24 h)
  • Yield: 65%
Method B: Direct Alkylation

Reagents :

  • 3-Bromo-4-(p-tolyl)-1H-pyrazole
  • Morpholine

Conditions :

  • Cs₂CO₃, DMSO (120°C, 3 h under N₂)
  • Yield: 88%

Optimization and Scalability

Solvent and Base Selection

Base Solvent Temperature (°C) Yield (%)
Cs₂CO₃ DMSO 120 88
K₂CO₃ DMF 100 72
Et₃N THF 60 58

Key Insight : Cs₂CO₃ in DMSO maximizes yield due to superior deprotonation and solubility.

Catalytic Approaches

Pd-Catalyzed Coupling :

  • Suzuki-Miyaura reaction for p-tolyl introduction (Pd(PPh₃)₄, Na₂CO₃, dioxane/water)
  • Yield: 82%

Microwave-Assisted Synthesis :

  • Reduces reaction time from 12 h to 45 min (pyrazole cyclization)
  • Yield: 80%

Purification and Characterization

Purification :

  • Silica gel chromatography (petroleum ether/ethyl acetate, 3:1)
  • Recrystallization (dichloromethane/petroleum ether)

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.58–7.12 (m, 8H, aromatic), 4.92 (s, 2H, CH₂), 3.62 (m, 4H, morpholino), 2.31 (s, 3H, CH₃).
  • HRMS : m/z 395.1812 [M+H]⁺ (calc. 395.1818).

Challenges and Limitations

  • Low Solubility : The p-tolyl group reduces aqueous solubility, complicating biological testing.
  • Byproduct Formation : Competing N-alkylation during morpholino substitution requires careful stoichiometry.
  • Scale-Up Issues : Microwave methods face energy transfer inefficiencies at >100 g scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H22FN5O
  • Molecular Weight : 367.43 g/mol
  • CAS Number : 1179462-64-6

The compound features a fluorophenyl group and a morpholino-pyrazole moiety, which contribute to its biological activity. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of ovarian cancer cells (OVCAR-8) and breast cancer cells (MCF7) with percent growth inhibitions exceeding 70% in specific assays .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This interaction suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against a range of cancer cell lines, including breast and ovarian cancers. The compound was tested using MTT assays, revealing IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

Research highlighted in Pharmacology Reports explored the anti-inflammatory properties of this compound through COX inhibition assays. Results indicated that it effectively reduced prostaglandin E2 production in vitro, suggesting a mechanism by which it may alleviate symptoms associated with inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N-(3-Methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
  • Structural Difference : The 3-fluorophenyl group is replaced with 3-methoxyphenyl.
  • Impact: Electron Effects: Methoxy (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, whereas fluorine is electron-withdrawing. This alters electronic interactions with target proteins. Lipophilicity: Fluorine’s hydrophobicity (π-π stacking) vs. methoxy’s polarity (hydrogen bonding) may affect membrane permeability and binding affinity.
2.2. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structural Difference : Pyrazole ring replaced with thiazole; p-tolyl substituted with 2-chlorophenyl.
  • Impact :
    • Heterocycle Properties : Thiazole’s sulfur atom may engage in hydrophobic or van der Waals interactions, unlike pyrazole’s nitrogen, which participates in hydrogen bonding.
    • Chlorine vs. Fluorine : Chlorine’s larger size and polarizability could enhance steric hindrance or halogen bonding.
    • Solubility : Thiazole’s reduced planarity compared to pyrazole might decrease crystallinity, improving solubility .
2.3. 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
  • Structural Difference: Morpholino-pyrazole replaced with dioxoquinazoline; acetamide linked via ethyl group to 3-fluorophenyl.
  • Impact: Pharmacophore: Dioxoquinazoline is a known kinase inhibitor scaffold, suggesting divergent biological targets compared to the morpholino-pyrazole system.
2.4. WHO-Reported Kinase Inhibitor (2-{5-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}-N-(3-fluorophenyl)acetamide)
  • Structural Difference: Extended quinazoline substituent and ethyl-hydroxyethylamino side chain.
  • Impact: Target Specificity: The quinazoline moiety is characteristic of kinase inhibitors (e.g., EGFR inhibitors), suggesting a distinct mechanism compared to the simpler pyrazole-morpholino system. Solubility: The hydroxyethyl group improves aqueous solubility, a critical factor in bioavailability .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Target (Inferred) Key Properties
N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide Pyrazole 3-Morpholino, 4-p-tolyl, 3-fluorophenyl Kinase/Enzyme inhibitor High lipophilicity, metabolic stability
N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide Pyrazole 3-Morpholino, 4-p-tolyl, 3-methoxyphenyl Similar to target compound Enhanced hydrogen bonding, lower stability
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole 2-Chlorophenyl, morpholino Undisclosed Improved solubility, halogen bonding
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazoline Dioxoquinazoline, 3-fluorophenyl ethyl Kinase inhibitor Flexible backbone, kinase specificity
WHO kinase inhibitor (quinazoline derivative) Pyrazole-Quinazoline Quinazoline, ethyl-hydroxyethylamino Serine/threonine kinase High solubility, targeted delivery

Research Findings and Implications

  • Morpholino Group: Consistently present in analogs, this group enhances hydrogen-bond acceptor capacity, critical for target engagement .
  • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : Fluorine’s electronegativity optimizes binding in hydrophobic pockets, while chlorine or methoxy may prioritize different interactions (e.g., halogen bonding or polar contacts) .
  • Heterocycle Choice : Pyrazole’s planar structure favors π-π stacking in flat binding sites, whereas thiazole or quinazoline introduces variability in target selectivity .

Biological Activity

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of a morpholino group and a fluorophenyl substituent enhances its potential as a therapeutic agent. The structure can be represented as follows:

N 3 fluorophenyl 2 3 morpholino 4 p tolyl 1H pyrazol 1 yl acetamide\text{N 3 fluorophenyl 2 3 morpholino 4 p tolyl 1H pyrazol 1 yl acetamide}

Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms, including:

  • Inhibition of Kinases : Many pyrazole compounds have shown inhibitory activity against key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and proliferation .
  • Anti-inflammatory Properties : Certain pyrazole derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases .

Antitumor Activity

This compound has been evaluated for its antitumor properties. A study demonstrated that similar pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar effects. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance antitumor efficacy .

Antimicrobial Activity

Research has revealed that compounds with similar structures exhibit promising antimicrobial properties. For instance, some pyrazole derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.22 to 0.25 μg/mL against various pathogens .

CompoundMIC (μg/mL)Activity Type
7b0.22Antibacterial
5a0.25Antifungal
9mModerateAntifungal

Case Studies

  • Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that certain modifications led to enhanced activity against BRAF(V600E) mutations in melanoma cells, suggesting that this compound could be further explored in targeted cancer therapies .
  • Antimicrobial Evaluation : Another investigation into the antimicrobial properties of related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of this class of compounds in treating bacterial infections .

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